N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-19(18-21-16-8-1-2-9-17(16)25-18)22(13-15-7-5-11-24-15)12-14-6-3-4-10-20-14/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHZCVRHSMGSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide, a compound with the molecular formula C19H15N3O2S and a molecular weight of 349.41 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique combination of furan and pyridine moieties along with a benzothiazole core. Such structural diversity is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing benzothiazole and thiazole frameworks. These compounds have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves the inhibition of bacterial enzymes critical for DNA synthesis and cell growth.
Case Studies
- Inhibition of DNA Gyrase and Topoisomerase IV
- Comparative Analysis with Reference Drugs
The biological activity is largely attributed to the compound's ability to inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis, leading to cell death. Additionally, the dual heterocyclic structure may allow for interactions with multiple biological targets, enhancing its pharmacological profile .
Research Findings
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit the growth of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Efficacy
A study focusing on related thiazole derivatives demonstrated their effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring was crucial for the observed antibacterial activity, suggesting that N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide may exhibit similar properties through analogous mechanisms .
Anticancer Potential
The compound is also being investigated for its anticancer properties. The structural components may allow it to interact with specific cellular targets involved in cancer progression.
Case Study: In Vitro Anticancer Studies
Recent studies have evaluated the cytotoxic effects of benzo[d]thiazole derivatives on various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). These studies highlight the potential of such compounds to induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Drug Development and Design
The unique structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to interact with multiple biological targets allows for the development of multifunctional agents.
Research Insights
Research has shown that modifications to the furan and pyridine groups can enhance bioactivity and selectivity towards specific targets, paving the way for new therapeutic agents . For example, substituting different functional groups on the pyridine ring has been linked to improved binding affinity towards enzymes involved in disease pathways.
Summary Table of Biological Activities
| Compound Class | Key Features | Biological Activity |
|---|---|---|
| Benzo[d]thiazole Derivatives | Contains thiazole ring | Antimicrobial, Anticancer |
| Furan-Based Compounds | Incorporates furan moiety | Antioxidant, Antitumor |
| Pyridine Derivatives | Includes pyridine structure | Diverse pharmacological effects |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Physicochemical Properties
- Melting Points : Benzo[d]thiazole carboxamides with aromatic substituents (e.g., 4-methoxyphenyl) exhibit higher melting points (252–254°C) due to crystalline packing . Aliphatic analogs (e.g., cyclohexylmethyl) are semi-solid or low-melting (48–50°C) .
- Solubility : Pyridine and furan groups may enhance aqueous solubility compared to purely hydrophobic substituents (e.g., naphthalene) .
Key Research Findings and Implications
Synthetic Efficiency : Pyridine and furan substituents are synthetically accessible via catalytic coupling but may require tailored solvent systems (e.g., ethyl acetate/petroleum ether) to improve yields .
Structural Insights : Crystallographic data from related compounds (e.g., 2-(benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide) highlight the importance of planar aromatic systems for intermolecular interactions .
Q & A
Basic: What are the standard synthetic routes for N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the benzo[d]thiazole-2-carboxylic acid intermediate via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions (e.g., HCl or H₂SO₄) .
- Step 2: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the reactive acid chloride .
- Step 3: Amide coupling with furan-2-ylmethylamine and pyridin-2-ylmethylamine. This step often employs coupling agents like HATU or EDCI in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres (N₂/Ar) .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS):
- IR Spectroscopy:
- Confirms amide C=O stretch (~1650–1680 cm⁻¹) and absence of -OH/NH impurities .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Catalyst Selection: Use HATU over EDCI for higher coupling efficiency (e.g., 59% vs. 21% yields in similar amide syntheses) .
- Solvent Optimization: Polar aprotic solvents (DMF) enhance solubility of intermediates, while DCM minimizes side reactions .
- Temperature Control: Maintain 0–5°C during acid chloride formation to prevent decomposition; room temperature for coupling .
- Inert Atmosphere: Reduces oxidation of amine intermediates (critical for pyridinylmethylamine stability) .
- Purification: Gradient elution in chromatography improves resolution of structurally similar byproducts .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Target Validation: Use orthogonal assays (e.g., enzymatic inhibition + cellular proliferation) to confirm activity. For example, if conflicting IC₅₀ values arise in kinase inhibition vs. cytotoxicity, validate via:
- SPR (Surface Plasmon Resonance): Direct binding affinity measurements .
- Gene Knockdown (CRISPR/siRNA): Confirm target specificity in cellular models .
- Structural Analysis: Compare crystallographic data (e.g., SHELX-refined structures) to identify conformational variations affecting activity .
- Metabolic Stability Testing: Use liver microsomes to rule out pharmacokinetic discrepancies (e.g., CYP450-mediated degradation) .
Advanced: What computational strategies predict interactions with biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with pyridine N and hydrophobic interactions with the furan-thiazole core .
- MD Simulations:
- Run 100 ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .
- QSAR Modeling:
- Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with activity trends using MOE or RDKit .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modifications:
- Synthesize analogs with substituents on the furan (e.g., 5-nitro vs. 5-methyl) and pyridine rings (e.g., 3- vs. 4-position) .
- Bioisosteric Replacement:
- Replace benzothiazole with thiadiazole or pyrazole to probe electronic effects .
- Pharmacophore Mapping:
- Identify critical moieties (e.g., amide linker, planar aromatic systems) using Phase (Schrödinger) .
- Data Analysis:
- Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .
Advanced: What strategies mitigate solubility issues in biological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤1% DMSO in cell culture) .
- Prodrug Design: Introduce phosphate esters or glycosides to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .
- pH Adjustment: Buffer solutions (pH 6.5–7.4) stabilize the compound in physiological conditions .
Advanced: How to validate crystallographic data for structural analysis?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement: SHELXL for anisotropic displacement parameters and disorder modeling .
- Validation Tools:
- Deposition: Submit to CCDC/PDB with full refinement statistics (R-factor < 0.05) .
Advanced: How to resolve discrepancies in spectroscopic data interpretation?
Methodological Answer:
- 2D NMR Cross-Validation: Use HSQC/HMBC to assign ambiguous signals (e.g., overlapping furan and pyridine protons) .
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to trace carbonyl carbons in complex spectra .
- DFT Calculations: Compare computed (Gaussian/B3LYP) vs. experimental NMR shifts to confirm assignments .
- Multi-Technique Correlation: Overlay IR (C=O), MS (MW), and XRD data for consistency .
Advanced: What in vitro models best predict in vivo efficacy?
Methodological Answer:
- 3D Tumor Spheroids: Mimic tumor microenvironments for cytotoxicity screening (vs. 2D monolayers) .
- Primary Cell Co-Cultures: Include fibroblasts/immune cells to assess off-target effects .
- Organ-on-a-Chip: Microfluidic systems (e.g., lung/liver chips) evaluate tissue-specific toxicity .
- PK/PD Integration: Combine LC-MS/MS (plasma/tissue concentrations) with PD markers (e.g., p-ERK for kinase inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
